1-Eth-1-ynyl-4-(pentyloxy)benzene

Liquid Crystal Intermediate Birefringence Refractive Index

1-Eth-1-ynyl-4-(pentyloxy)benzene (CAS 79887-16-4), also known as 4-n-pentyloxyphenylacetylene, is a para-substituted phenylacetylene derivative (C₁₃H₁₆O, MW 188.27 g/mol). It is classified as a specialty organic intermediate, functioning as a terminal alkyne building block with a pentyloxy solubilizing tail.

Molecular Formula C13H16O
Molecular Weight 188.26 g/mol
CAS No. 79887-16-4
Cat. No. B1585984
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Eth-1-ynyl-4-(pentyloxy)benzene
CAS79887-16-4
Molecular FormulaC13H16O
Molecular Weight188.26 g/mol
Structural Identifiers
SMILESCCCCCOC1=CC=C(C=C1)C#C
InChIInChI=1S/C13H16O/c1-3-5-6-11-14-13-9-7-12(4-2)8-10-13/h2,7-10H,3,5-6,11H2,1H3
InChIKeyMKSWQHOPSDCVMS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Eth-1-ynyl-4-(pentyloxy)benzene (CAS 79887-16-4): A Terminal Alkyne Building Block for Liquid Crystal Intermediates and Click Chemistry


1-Eth-1-ynyl-4-(pentyloxy)benzene (CAS 79887-16-4), also known as 4-n-pentyloxyphenylacetylene, is a para-substituted phenylacetylene derivative (C₁₃H₁₆O, MW 188.27 g/mol) [1]. It is classified as a specialty organic intermediate, functioning as a terminal alkyne building block with a pentyloxy solubilizing tail . The compound is commercially available from multiple vendors at purities ≥95% and is cited in patents and primary literature as a precursor for tolane-based liquid crystals and functional materials [2].

Why 1-Eth-1-ynyl-4-(pentyloxy)benzene Cannot Be Replaced by Generic Phenylacetylene or Shorter-Chain Analogs in Liquid Crystal Synthesis


The pentyloxy chain at the para position is not a passive solubilizing group; it actively determines the mesomorphic behavior, phase transition temperatures, and birefringence of downstream liquid crystalline products . Substitution with shorter-chain analogs (e.g., methoxy or ethoxy) alters the length-to-breadth ratio of the mesogenic core, which can suppress smectic phase formation or shift the nematic–isotropic clearing point by tens of degrees Celsius . Unsubstituted phenylacetylene lacks the alkoxy tail entirely, yielding products with fundamentally different mesogenic properties and solvent compatibility [1].

Quantitative Differentiation Evidence: 1-Eth-1-ynyl-4-(pentyloxy)benzene vs. Closest Analogs


Refractive Index as a Predictor of Birefringence: 1-Eth-1-ynyl-4-(pentyloxy)benzene vs. 4-Ethynylanisole

A higher refractive index in the monomeric precursor strongly correlates with enhanced birefringence (Δn) in the final liquid crystal. 1-Eth-1-ynyl-4-(pentyloxy)benzene exhibits a measured refractive index of 1.527–1.531 , vs. approximately 1.51 for 4-ethynylanisole (CAS 768-60-5) . This difference translates into higher Δn in the resulting tolane-based liquid crystals, a critical parameter for display and telecom applications .

Liquid Crystal Intermediate Birefringence Refractive Index

LogP and Solubility: 1-Eth-1-ynyl-4-(pentyloxy)benzene vs. 4-Ethynylanisole

The pentyloxy chain confers a calculated XLogP3 of 4.1 , significantly higher than the XLogP3 of ~2.2 for 4-ethynylanisole (CAS 768-60-5). This increased lipophilicity enhances solubility in nonpolar organic solvents and improves miscibility with host liquid crystal mixtures, facilitating blend formulation for electro-optic devices [1]. The higher LogP also influences retention and phase partitioning in chromatographic purification, enabling easier isolation of downstream products [2].

Lipophilicity Solubility XLogP3

Sonogashira Coupling Efficiency: Pentyloxy- vs. Methoxy-Substituted Phenylacetylenes

In the synthesis of pyrimidine-based high-birefringence liquid crystals, 4-pentyloxyphenylacetylene couples with 2-iodo-5-bromopyrimidine under standard Sonogashira conditions (Pd(PPh₃)₄, CuI, PPh₃, THF/Et₃N, 35°C, 8 h) to yield the coupled intermediate m1-1 in 81% isolated yield [1]. For comparison, coupling of the corresponding 4-methoxyphenylacetylene (CAS 768-60-5) under analogous conditions is reported to give yields of ~65–72% in related systems, attributed to the poorer solubility of the shorter-chain analog in the reaction medium [2].

Sonogashira Coupling Reaction Yield Cross-Coupling

Thermal Stability Range: 1-Eth-1-ynyl-4-(pentyloxy)benzene vs. Unsubstituted Phenylacetylene

1-Eth-1-ynyl-4-(pentyloxy)benzene has a boiling point of 113–115°C at 2 mmHg (271.1°C at 760 mmHg) and a flash point >110°C . Unsubstituted phenylacetylene (CAS 536-74-3) boils at 142–144°C at atmospheric pressure (approximately 30–35°C at 2 mmHg) with a flash point of 27°C [1]. The substantially higher flash point and lower volatility of the pentyloxy derivative reduce flammability hazards during storage and handling, eliminating the need for special flammable-liquid storage protocols required for phenylacetylene .

Thermal Stability Boiling Point Flash Point

Computed Density as a Proxy for Molecular Packing: Pentyloxy vs. Butoxy and Propoxy Analogs

The predicted density of 1-eth-1-ynyl-4-(pentyloxy)benzene is 0.96 ± 0.1 g/cm³ , reflecting the balance between the rigid aromatic core and the flexible pentyloxy chain. Shorter-chain analogs (butoxy, C₄H₉O; propoxy, C₃H₇O) exhibit progressively higher computed densities (~0.98–1.01 g/cm³), indicative of tighter molecular packing . In liquid crystal design, the pentyloxy density range correlates with enhanced mesophase stability and broader nematic temperature ranges in the final tolane or diphenylacetylene products .

Molecular Packing Density Mesophase Stability

Availability and Supply Chain Maturity: 1-Eth-1-ynyl-4-(pentyloxy)benzene vs. Specialty Custom-Synthesis Analogs

1-Eth-1-ynyl-4-(pentyloxy)benzene is listed by over 70 global chemical suppliers (LookChem database) and is stocked as a catalog item by major distributors including Thermo Fisher Scientific (Alfa Aesar portfolio, 98+% purity) and Sigma-Aldrich (AldrichCPR collection) . In contrast, analogs with branched alkoxy chains (e.g., 4-(2-ethylbutoxy)phenylacetylene) or semi-fluorinated tails are typically available only through custom synthesis with lead times of 4–8 weeks [1]. This off-the-shelf availability reduces procurement cycle time from months to days and eliminates custom synthesis minimum order quantities (typically 5–10 g vs. 1 g for catalog purchases).

Commercial Availability Supply Chain Catalog Compound

Where 1-Eth-1-ynyl-4-(pentyloxy)benzene Delivers Differentiated Performance: Application Scenarios for Scientific Procurement


Synthesis of High-Birefringence Tolane-Based Nematic Liquid Crystals for Display and Telecom Devices

This compound serves as the key acetylene coupling partner in Sonogashira reactions to construct tolane (diphenylacetylene) mesogens. The pentyloxy tail imparts the optimal balance of solubility and mesophase stability, enabling nematic liquid crystals with Δn values exceeding 0.35 . The 81% coupling yield reported in patent CN104130196A [1] makes it economically viable for pilot-scale production of high-performance liquid crystal mixtures used in LCDs, optical switches, and tunable filters.

Click Chemistry Precursor for Functional Materials and Bioconjugation

The terminal alkyne undergoes copper-catalyzed azide-alkyne cycloaddition (CuAAC) with high efficiency, forming stable 1,2,3-triazole linkages . The pentyloxy chain provides organic-phase solubility that accelerates reaction kinetics vs. shorter-chain analogs [1]. This enables rapid modular construction of functionalized polymers, dendrimers, and biomolecular probes where the pentyloxy group acts as both a solubilizing handle and a hydrophobic anchor.

Intermediate for Micafungin Side-Chain Synthesis (Antifungal Agent)

A concise synthetic route to the isoxazole-based side chain of Micafungin (an FDA-approved echinocandin antifungal) employs 4-pentyloxyphenylacetylene as the alkyne component in a one-pot regioselective isoxazole construction . The pentyloxy substitution pattern is critical: replacement with shorter alkoxy chains (e.g., methoxy) leads to reduced regioselectivity and lower overall yield in the cyclization step, as reported in process chemistry studies [1].

Synthesis of Rod-Shaped Mesogens for Smectic Liquid Crystal Phases

1-Eth-1-ynyl-4-(pentyloxy)benzene is a starting material for 1,4-bis(4-(pentyloxy)phenyl)buta-1,3-diyne (compound 7), a rod-shaped mesogen that exhibits smectic mesophases . The pentyloxy chain length is specifically required to achieve the length-to-breadth ratio necessary for smectic layer ordering; butoxy or propoxy analogs yield only nematic or isotropic phases under the same thermal conditions [1]. This makes the compound indispensable for research on ferroelectric and antiferroelectric smectic liquid crystals.

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